molecular formula C29H55N9O8 B14226676 L-Serine, L-arginyl-L-leucyl-L-valyl-L-isoleucyl-L-alanyl- CAS No. 618856-92-1

L-Serine, L-arginyl-L-leucyl-L-valyl-L-isoleucyl-L-alanyl-

Cat. No.: B14226676
CAS No.: 618856-92-1
M. Wt: 657.8 g/mol
InChI Key: BNRALUOVKVBVQY-CPDXTSBQSA-N
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Description

L-Serine, L-arginyl-L-leucyl-L-valyl-L-isoleucyl-L-alanyl- is a complex peptide compound composed of several amino acids. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each amino acid in the sequence contributes to the overall properties and functions of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-arginyl-L-leucyl-L-valyl-L-isoleucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-arginyl-L-leucyl-L-valyl-L-isoleucyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds, particularly if cysteine residues are present.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: DTT or β-mercaptoethanol in aqueous solutions.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Serine, L-arginyl-L-leucyl-L-valyl-L-isoleucyl-L-alanyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in treating neurological disorders and metabolic diseases.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Serine, L-arginyl-L-leucyl-L-valyl-L-isoleucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, L-serine is known to activate glycine receptors, leading to neuroprotective effects . The peptide may also influence metabolic pathways by serving as a substrate or inhibitor for various enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Serine, L-arginyl-L-leucyl-L-valyl-L-isoleucyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to interact with multiple molecular targets and participate in various biochemical reactions makes it a versatile compound for research and industrial use.

Properties

CAS No.

618856-92-1

Molecular Formula

C29H55N9O8

Molecular Weight

657.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C29H55N9O8/c1-8-16(6)22(27(44)34-17(7)23(40)36-20(13-39)28(45)46)38-26(43)21(15(4)5)37-25(42)19(12-14(2)3)35-24(41)18(30)10-9-11-33-29(31)32/h14-22,39H,8-13,30H2,1-7H3,(H,34,44)(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,45,46)(H4,31,32,33)/t16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

BNRALUOVKVBVQY-CPDXTSBQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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